Methyl 8-hydroxydeca-2,4-dienoate
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Overview
Description
Methyl 8-hydroxydeca-2,4-dienoate is an organic compound with a unique structure characterized by a hydroxyl group and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-hydroxydeca-2,4-dienoate can be achieved through several methods. One common approach involves the Fe-catalyzed cross-coupling of methyl-(2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is advantageous due to the low cost, availability, and high reaction rates of iron salts used in the process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic methods. The use of stable and easy-to-handle reagents, such as barium manganate (BaMnO4), is preferred to ensure efficient and safe production .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxydeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogenation reactions using palladium catalysts can reduce the double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Diols: Result from hydroxylation reactions.
Alkylated Derivatives: Produced through substitution reactions.
Scientific Research Applications
Methyl 8-hydroxydeca-2,4-dienoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a component of pheromones.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 8-hydroxydeca-2,4-dienoate involves its interaction with molecular targets through its hydroxyl group and conjugated double bonds. These interactions can lead to various biochemical pathways, including oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E,4Z)-deca-2,4-dienoate: A similar compound with a different substitution pattern.
Modiolin: An ethyl ester with a similar conjugated diene structure.
Uniqueness
Methyl 8-hydroxydeca-2,4-dienoate is unique due to its specific hydroxyl group placement and the conjugation of its double bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
138110-89-1 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 8-hydroxydeca-2,4-dienoate |
InChI |
InChI=1S/C11H18O3/c1-3-10(12)8-6-4-5-7-9-11(13)14-2/h4-5,7,9-10,12H,3,6,8H2,1-2H3 |
InChI Key |
VHUPRYBISKUNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC=CC=CC(=O)OC)O |
Origin of Product |
United States |
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